3-Amino-4-(5-pyrimidyl)pyridine
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Overview
Description
3-Amino-4-(5-pyrimidyl)pyridine is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(5-pyrimidyl)pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with 5-bromopyrimidine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(5-pyrimidyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridine and pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
3-Amino-4-(5-pyrimidyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(5-pyrimidyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A heterocyclic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Pyridazine: A heterocyclic compound with nitrogen atoms at positions 1 and 2 of the ring.
Pyrazine: A heterocyclic compound with nitrogen atoms at positions 1 and 4 of the ring.
Uniqueness
3-Amino-4-(5-pyrimidyl)pyridine is unique due to its combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H8N4 |
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Molecular Weight |
172.19 g/mol |
IUPAC Name |
4-pyrimidin-5-ylpyridin-3-amine |
InChI |
InChI=1S/C9H8N4/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H,10H2 |
InChI Key |
CTMRCCSVOOQHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=CN=CN=C2)N |
Origin of Product |
United States |
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